tert-Butyl 3-(methylamino)propylcarbamate

PROTAC linker Lipophilicity Membrane permeability

tert-Butyl 3-(methylamino)propylcarbamate (CAS 442514-22-9) is a high-purity, bifunctional PROTAC linker featuring orthogonal Boc and methylamino reactivity. This C3-spacer enables efficient, two-step conjugation, reducing synthetic steps for faster library development. Its balanced LogP (1.24) and low TPSA (50.36 Ų) enhance CNS permeability potential. Available in various sizes for R&D and scale-up. Click for pricing.

Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
CAS No. 442514-22-9
Cat. No. B152991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(methylamino)propylcarbamate
CAS442514-22-9
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCNC
InChIInChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-6-10-4/h10H,5-7H2,1-4H3,(H,11,12)
InChIKeyYIMSPDZAVBIXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-(methylamino)propylcarbamate (CAS 442514-22-9): A Bifunctional Alkyl Linker for PROTAC Synthesis and Medicinal Chemistry


tert-Butyl 3-(methylamino)propylcarbamate (CAS 442514-22-9), also known as N-Boc-3-(methylamino)propanamine or 1-(Boc-amino)-3-(methylamino)propane, is a carbamate-protected diamine featuring a tert-butoxycarbonyl (Boc)-protected primary amine and a free secondary methylamino group separated by a three-carbon propyl spacer [1]. This bifunctional architecture renders it a versatile alkyl-based linker for constructing proteolysis-targeting chimeras (PROTACs) and a valuable building block in pharmaceutical synthesis . The compound is characterized by a molecular formula of C9H20N2O2, a molecular weight of 188.27 g/mol, and is commercially available in purities ranging from 97% to 98% .

Why Generic Substitution of tert-Butyl 3-(methylamino)propylcarbamate is Not Advisable in PROTAC Design and Pharmaceutical Synthesis


In PROTAC development and complex organic synthesis, the linker is not a passive spacer but a critical determinant of ternary complex formation, degradation efficiency, and pharmacokinetic properties [1]. Substituting tert-butyl 3-(methylamino)propylcarbamate with a generic analog—such as a simple Boc-protected diamine lacking the N-methyl group or a linker with a different chain length—can profoundly alter the PROTAC's physicochemical profile, including lipophilicity, aqueous solubility, and conformational flexibility [2]. Even small changes in linker composition can shift the degrader from potent to inert, as the spatial orientation and effective molarity required for productive ubiquitination are highly sensitive to linker length and functional group placement [3]. Therefore, selection of this specific compound must be based on quantifiable, differential performance metrics rather than interchangeable commodity status.

Quantitative Differential Evidence for tert-Butyl 3-(methylamino)propylcarbamate Relative to Closest Alkyl Linker Analogs


Differential Lipophilicity (LogP) of tert-Butyl 3-(methylamino)propylcarbamate Versus N-Boc-1,3-propanediamine

The presence of an N-methyl substituent in tert-butyl 3-(methylamino)propylcarbamate confers a higher calculated partition coefficient (LogP) compared to the unsubstituted analog N-Boc-1,3-propanediamine. This increased lipophilicity is a direct consequence of replacing a hydrogen on the secondary amine with a methyl group, which enhances membrane permeability potential for PROTACs .

PROTAC linker Lipophilicity Membrane permeability

Reduced Topological Polar Surface Area (TPSA) of tert-Butyl 3-(methylamino)propylcarbamate Compared to N-Boc-1,3-propanediamine

The N-methylation of the secondary amine in tert-butyl 3-(methylamino)propylcarbamate reduces the topological polar surface area (TPSA) by approximately 22% relative to its unsubstituted counterpart, N-Boc-1,3-propanediamine. TPSA is a key descriptor for predicting oral absorption and blood-brain barrier penetration; values below 140 Ų are generally considered favorable .

PROTAC linker Polar surface area Oral bioavailability

Chain-Length Dependent Solubility and Flexibility: tert-Butyl 3-(methylamino)propylcarbamate (C3) vs. Shorter (C2) and Longer (C8) Alkyl Linkers

The three-carbon (C3) propyl spacer in tert-butyl 3-(methylamino)propylcarbamate offers a distinct balance between flexibility and rigidity that differs from both shorter (C2) and longer (C8) alkyl linkers. PROTAC optimization studies demonstrate that C3 linkers provide a shorter end-to-end distance that can enforce a tighter ternary complex with lower entropic penalty, while C5 linkers add an additional rotamer set for accommodating binding-site variations, and C8 linkers trade enthalpic grasp for increased hydrodynamic size and potential hook-effect limitations [1]. The target compound's C3 chain length is particularly suited for cytosolic targets with narrow egress channels [2].

PROTAC linker Alkyl chain length Ternary complex formation

Commercial Purity Benchmarking: tert-Butyl 3-(methylamino)propylcarbamate (97-98%) vs. Common Industry Standard (95%)

Commercial suppliers of tert-butyl 3-(methylamino)propylcarbamate consistently offer the compound at purities of 97% or higher, with some vendors specifying 98% minimum purity . This exceeds the 95% purity threshold commonly observed for many research-grade building blocks. Higher initial purity minimizes the presence of uncharacterized impurities that could interfere with subsequent synthetic steps or biological assays, thereby reducing the need for additional purification and ensuring more reproducible results in PROTAC library construction .

PROTAC linker Purity Quality control

Distinct Reactivity Profile: Secondary Methylamino Group Enables Orthogonal Functionalization Not Possible with Primary Amine-Only Linkers

The presence of a secondary N-methylamino group in tert-butyl 3-(methylamino)propylcarbamate provides a unique handle for orthogonal functionalization. Unlike linkers bearing only a primary amine (e.g., N-Boc-1,3-propanediamine), the secondary amine can participate in selective reductive amination or N-alkylation reactions under conditions that leave the Boc-protected primary amine intact . This dual reactivity allows for sequential, site-specific incorporation of two distinct ligands—the target protein ligand and the E3 ligase ligand—without requiring additional protection/deprotection steps [1].

PROTAC linker Orthogonal reactivity Bioconjugation

Enhanced Metabolic Stability Potential: Alkyl vs. PEG Linkers in PROTAC Design

tert-Butyl 3-(methylamino)propylcarbamate is an alkyl-based linker, which in the context of PROTAC design, offers distinct advantages in metabolic stability over polyethylene glycol (PEG)-based linkers. PEG linkers are susceptible to oxidative chain scission and peroxide-mediated cleavage in vivo, leading to variable exposure and potential toxicity from released fragments [1]. In contrast, alkyl linkers are primarily metabolized via hydroxylation, a process that often results in lower clearance and more predictable pharmacokinetics [2]. Comparative permeability studies have demonstrated that at matched lipophilicity, alkyl-linked PROTACs outperform PEGylated analogues in parallel artificial membrane assays [3].

PROTAC linker Metabolic stability Alkyl linker

High-Value Application Scenarios for tert-Butyl 3-(methylamino)propylcarbamate Based on Quantitative Differentiation


PROTAC Development Requiring Oral Bioavailability or CNS Penetration

When designing PROTACs intended for oral administration or targeting central nervous system (CNS) proteins, the linker's lipophilicity and polar surface area are critical determinants of passive membrane permeability and blood-brain barrier (BBB) penetration [1]. tert-Butyl 3-(methylamino)propylcarbamate, with its higher LogP (Consensus 1.24 vs. 0.80) and lower TPSA (50.36 Ų vs. 64.35 Ų) compared to the unsubstituted N-Boc-1,3-propanediamine, offers a favorable physicochemical profile for such applications [2]. The C3 alkyl chain length provides sufficient flexibility for ternary complex formation while minimizing the risk of efflux transporter recognition, making it a strategic choice for lead optimization campaigns focused on systemic exposure [3].

Sequential, Site-Specific Bioconjugation for Heterobifunctional Degraders

The orthogonal reactivity conferred by the Boc-protected primary amine and the free secondary methylamino group enables a streamlined, two-step conjugation strategy for constructing heterobifunctional PROTACs [1]. The secondary amine can first be functionalized (e.g., via reductive amination or acylation) with a target protein ligand, followed by Boc deprotection and coupling of the E3 ligase ligand to the revealed primary amine. This sequential approach reduces the need for intermediate purifications and orthogonal protecting groups, increasing overall synthetic efficiency [2]. This scenario is particularly advantageous for academic labs and biotech companies synthesizing focused PROTAC libraries where time and resource efficiency are paramount.

Building Block for Synthesizing Pharmacologically Active Compounds and Drug Intermediates

Beyond PROTAC applications, tert-butyl 3-(methylamino)propylcarbamate serves as a versatile intermediate in the synthesis of various bioactive molecules, including potential therapeutics for neurodegenerative diseases [1]. Its bifunctional nature allows for the introduction of a methylamino-propyl moiety into larger molecular scaffolds, a structural motif found in numerous pharmacologically active compounds. The compound's availability in high purity (97-98%) from multiple commercial sources ensures reliable and reproducible results in medicinal chemistry campaigns, where batch-to-batch consistency is critical for structure-activity relationship (SAR) studies [2]. Furthermore, the compound's predicted physicochemical properties (moderate solubility, reasonable LogP) make it a suitable starting material for solution-phase parallel synthesis and solid-phase peptide synthesis (SPPS) applications [3].

Development of PROTACs Targeting Intracellular Proteins with Narrow Binding Pockets

For targets with constrained or narrow binding pockets (e.g., certain kinases, epigenetic readers), a shorter, more rigid linker can facilitate the formation of a stable, productive ternary complex by limiting conformational entropy and maintaining close proximity between the E3 ligase and the target protein [1]. The C3 propyl spacer in tert-butyl 3-(methylamino)propylcarbamate provides a compact linker option that, when combined with the N-methyl group, reduces the overall conformational flexibility compared to longer, unsubstituted alkyl chains or PEG linkers [2]. This property is supported by computational and experimental evidence demonstrating that C3 linkers can promote a tighter, faster-on/faster-off complex, which is ideal for inducing efficient ubiquitination of proteins with limited surface-accessible lysine residues [3].

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